Synthetic Yield Advantage: 7-ACT Enables 150% Ceftriaxone Sodium Weight Yield Versus 180% Cumulative 7-ACA Route
A patented industrial process for ceftriaxone sodium production demonstrates that 7-ACT achieves a weight yield of approximately 120% from 7-ACA starting material. Critically, the downstream conversion of 7-ACT to ceftriaxone sodium proceeds with a weight yield of 150% calculated on the 7-ACT basis, whereas the cumulative yield calculated from the original 7-ACA starting material is approximately 180% [1]. This yield differential reflects the additional synthetic steps and associated mass losses inherent in the 7-ACA-based route that installs the triazine moiety post-nucleus formation. Procurement of pre-formed 7-ACT eliminates one complete synthetic transformation with its attendant yield losses, directly reducing raw material cost per kilogram of final active pharmaceutical ingredient (API) and simplifying process validation [2].
| Evidence Dimension | Ceftriaxone sodium synthesis weight yield |
|---|---|
| Target Compound Data | 150% (ceftriaxone sodium yield calculated on 7-ACT basis) |
| Comparator Or Baseline | 180% (cumulative ceftriaxone sodium yield calculated on 7-ACA basis); 120% (7-ACT yield from 7-ACA) |
| Quantified Difference | Direct 7-ACT → ceftriaxone sodium yield of 150%; cumulative 7-ACA → ceftriaxone sodium yield of 180% (inclusive of 7-ACT formation step) |
| Conditions | Industrial-scale chemical synthesis; ceftriaxone sodium production process |
Why This Matters
Procurement of 7-ACT versus 7-ACA eliminates one synthetic transformation, reducing cumulative mass losses and lowering raw material cost per kilogram of final API.
- [1] 1633.com Technology Transfer Platform. New Production Process for Ceftriaxone Sodium. Technology ID: 7317. View Source
- [2] 1633.com Technology Transfer Platform. New Production Process for Ceftriaxone Sodium. Technology ID: 7317. View Source
